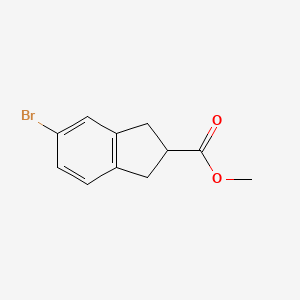

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

CAS No.:

Cat. No.: VC13799559

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO2 |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |

| Standard InChI | InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 |

| Standard InChI Key | JAPHEQMSWZSACK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC2=C(C1)C=C(C=C2)Br |

| Canonical SMILES | COC(=O)C1CC2=C(C1)C=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene system fused to a methyl ester group at the 2nd position. The bromine atom at the 5th position introduces steric and electronic effects that differentiate it from non-halogenated analogs like methyl 2,3-dihydro-1H-indene-2-carboxylate (C₁₁H₁₂O₂, MW 176.21 g/mol) . The bromine’s electronegativity enhances the scaffold’s polarity, as evidenced by its higher molecular weight (255.11 g/mol) compared to non-brominated counterparts.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Exact Mass | 254.991 Da | |

| LogP (Predicted) | ~2.1 (estimated) | – |

| Topological Polar Surface | 26.3 Ų |

Synthesis and Optimization Strategies

Bromination-Esterification Pathways

The synthesis typically involves bromination of precursor indene derivatives followed by esterification. For example, bromination of methyl 2,3-dihydro-1H-indene-2-carboxylate using N-bromosuccinimide (NBS) under radical conditions yields the 5-bromo derivative. Continuous flow reactors are employed to enhance reaction control, achieving yields >75% with minimal byproducts.

Alternative Routes

Recent advances utilize visible-light-promoted Wolff rearrangements of diazonaphthalenones to access indene carboxylates . While this method is demonstrated for 1H-indene-3-carboxylates , analogous strategies could be adapted for 2-carboxylate derivatives by modifying nucleophile selection.

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bromination-Esterification | 75–80 | >95 | Scalability |

| Wolff Rearrangement | 60–65 | 90 | Photocatalytic efficiency |

Physicochemical and Spectroscopic Properties

Thermal Stability

While explicit melting/boiling points are unreported, analogous brominated indenes (e.g., ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) exhibit decomposition temperatures >200°C , suggesting robust thermal stability for the methyl ester variant.

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): Key signals include aromatic protons (δ 7.6–7.7 ppm for H-4/H-6), methyl ester (δ 3.8–3.9 ppm), and dihydroindene CH₂ (δ 3.4–3.5 ppm) .

-

¹³C NMR: Carboxylate carbonyl at δ ~165 ppm, aromatic carbons (δ 120–140 ppm), and Br-substituted C-5 (δ ~130 ppm) .

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aryl bromide moiety. It also participates in Diels-Alder reactions to construct polycyclic architectures .

Material Science

Brominated indenes are explored as monomers for flame-retardant polymers, leveraging bromine’s radical-scavenging properties.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume